N-(4-Aminophenyl)-4-(dimethylamino)-N-methylbutanamide
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Overview
Description
N-(4-Aminophenyl)-4-(dimethylamino)-N-methylbutanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an aminophenyl group and a dimethylamino group attached to a butanamide backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-4-(dimethylamino)-N-methylbutanamide typically involves the reaction of 4-aminophenylamine with N,N-dimethylbutanamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Common solvents used in this synthesis include ethanol and methanol, while catalysts such as palladium on carbon (Pd/C) are often employed to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high yields. The use of automated systems also minimizes human error and increases production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-4-(dimethylamino)-N-methylbutanamide undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or dimethylamino groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro or hydroxyl derivatives, while reduction reactions typically produce amine or alcohol derivatives. Substitution reactions result in the formation of various substituted amides or amines.
Scientific Research Applications
N-(4-Aminophenyl)-4-(dimethylamino)-N-methylbutanamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is used to study enzyme-substrate interactions and protein-ligand binding. Its structure allows it to mimic certain biological molecules, making it useful in biochemical assays.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It is being investigated for its potential use in drug development and as a pharmacological tool.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)-4-(dimethylamino)-N-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. This binding can modulate the activity of the target molecule, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Aminophenyl)-4-(dimethylamino)-N-ethylbutanamide
- N-(4-Aminophenyl)-4-(dimethylamino)-N-propylbutanamide
- N-(4-Aminophenyl)-4-(dimethylamino)-N-isobutylbutanamide
Uniqueness
N-(4-Aminophenyl)-4-(dimethylamino)-N-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and overall efficacy in various applications. This uniqueness makes it a valuable compound for targeted research and development efforts.
Properties
CAS No. |
651749-52-9 |
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Molecular Formula |
C13H21N3O |
Molecular Weight |
235.33 g/mol |
IUPAC Name |
N-(4-aminophenyl)-4-(dimethylamino)-N-methylbutanamide |
InChI |
InChI=1S/C13H21N3O/c1-15(2)10-4-5-13(17)16(3)12-8-6-11(14)7-9-12/h6-9H,4-5,10,14H2,1-3H3 |
InChI Key |
DSXMDFJEUSOVSG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC(=O)N(C)C1=CC=C(C=C1)N |
Origin of Product |
United States |
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